((7-Chloro-3-(2-fluorophenyl)-1,2-benzisoxazol-6-yl)oxy)acetic acid

diuretic heterocyclic SAR benzisoxazole

((7-Chloro-3-(2-fluorophenyl)-1,2-benzisoxazol-6-yl)oxy)acetic acid (CAS 72498-57-8, also designated CFPBOA, compound 13i, or compound 1b) is a synthetic benzisoxazole oxyacetic acid derivative originally developed and characterized by Shutske et al. at Hoechst-Roussel Pharmaceuticals as part of a diuretic discovery program.

Molecular Formula C15H9ClFNO4
Molecular Weight 321.69 g/mol
CAS No. 72498-57-8
Cat. No. B1202380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name((7-Chloro-3-(2-fluorophenyl)-1,2-benzisoxazol-6-yl)oxy)acetic acid
CAS72498-57-8
Synonyms((7-chloro-3-(2-fluorophenyl)-1,2-benzisoxazol-6-yl)oxy)acetic acid
CFPBOA
Molecular FormulaC15H9ClFNO4
Molecular Weight321.69 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NOC3=C2C=CC(=C3Cl)OCC(=O)O)F
InChIInChI=1S/C15H9ClFNO4/c16-13-11(21-7-12(19)20)6-5-9-14(18-22-15(9)13)8-3-1-2-4-10(8)17/h1-6H,7H2,(H,19,20)
InChIKeyWJZOWJVEWDHPNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

((7-Chloro-3-(2-fluorophenyl)-1,2-benzisoxazol-6-yl)oxy)acetic acid (CAS 72498-57-8): Structural Identity and Pharmacological Context for Procurement Decisions


((7-Chloro-3-(2-fluorophenyl)-1,2-benzisoxazol-6-yl)oxy)acetic acid (CAS 72498-57-8, also designated CFPBOA, compound 13i, or compound 1b) is a synthetic benzisoxazole oxyacetic acid derivative originally developed and characterized by Shutske et al. at Hoechst-Roussel Pharmaceuticals as part of a diuretic discovery program [1]. The compound belongs to the [(3-aryl-1,2-benzisoxazol-6-yl)oxy]acetic acid series, which was systematically explored for structure-activity relationships in saline-loaded mouse and conscious water-loaded dog models [1]. It served as the lead compound and reference standard within the first subgroup of this series, defined by the specific 3-(2-fluorophenyl)-7-chloro substitution pattern that was identified as critical for optimal diuretic activity [1]. A subsequent study used this compound as the parent scaffold to evaluate heterocyclic replacements of the benzisoxazole core, confirming that the 1,2-benzisoxazole ring system is superior to indazole, benzisothiazole, and benzisothiazole 1,1-dioxide alternatives [2].

Why Generic Substitution Fails for ((7-Chloro-3-(2-fluorophenyl)-1,2-benzisoxazol-6-yl)oxy)acetic acid: Evidence of Exquisite Structural Specificity


The diuretic activity of ((7-chloro-3-(2-fluorophenyl)-1,2-benzisoxazol-6-yl)oxy)acetic acid is critically dependent on a highly specific combination of structural features. Systematic analogue studies have demonstrated that replacing the benzisoxazole ring oxygen with sulfur, nitrogen, or sulfur dioxide reduces oral diuretic activity in mice by 48% to 92% relative to the parent compound [1]. Similarly, substituting the 7-chloro group with methyl, bromo, or iodo produces divergent activity profiles—shifts in potency, peak effect timing, and uricosuric properties that cannot be predicted from the chloro analogue [2]. Even the closely related 3-(2-chlorophenyl) congener (13h) shows markedly different species-dependent activity, with good mouse diuresis but minimal sodium excretion in dogs at equivalent doses [2]. These findings establish that the 3-(2-fluorophenyl)-7-chloro-1,2-benzisoxazole pharmacophore is not interchangeable with apparent near-neighbors, and that procurement of analogs without head-to-head comparative data entails substantial risk of divergent biological performance [1].

Quantitative Differentiation Evidence for ((7-Chloro-3-(2-fluorophenyl)-1,2-benzisoxazol-6-yl)oxy)acetic acid: Head-to-Head Comparator Data


Benzisoxazole Core Superiority: Oral Diuretic Activity Compared to Indazole, Benzisothiazole, and Benzisothiazole 1,1-Dioxide Analogues

In a direct head-to-head comparison at a uniform oral dose of 64 mg/kg in saline-loaded mice, the parent benzisoxazole (compound 1b, the target compound) produced a sodium excretion of 2.29 mequiv Na⁺/kg/5h. The indazole analogue (2a, X=NH) achieved 2.28 mequiv Na⁺/kg/5h, statistically overlapping with the parent but requiring a completely different synthetic route. The benzisothiazole analogue (3a, X=S) yielded only 0.61 mequiv Na⁺/kg/5h—a 73% reduction. The benzisothiazole 1,1-dioxide (4, X=SO₂) produced 1.18 mequiv Na⁺/kg/5h, a 48% reduction. The methylindazole congener (2b, X=NCH₃) was nearly inactive at 0.18 mequiv Na⁺/kg/5h, a 92% loss of activity [1]. The diuretic activity order was conclusively established as O (benzisoxazole) > S (benzisothiazole) > N (indazole) ≈ SO₂ [1].

diuretic heterocyclic SAR benzisoxazole

7-Position Halogen SAR: Chloro vs. Bromo, Iodo, and Methyl Substitution Effects on Diuretic Potency in Mice

Within the 3-(2-fluorophenyl) series, oral diuretic activity in mice was tightly clustered around 7-position substitution. The 7-chloro lead compound 13i achieved 5.3 mequiv Na⁺/kg/5h at 4 mg/kg and 2.2 mequiv Na⁺/kg/5h at 64 mg/kg p.o. [1]. The 7-methyl derivative 13ee was quantitatively less active than 13i at both 4 mg/kg (1.86 vs. 5.3 mequiv Na⁺/kg/5h) and 64 mg/kg (7.24 vs. 2.2 mequiv Na⁺/kg/5h, though note inverted dose-response possibly reflecting solubility-limited absorption) [1]. The 7-bromo analogue 13ff (HP 522) caused greater Na⁺ excretion at 64 mg/kg (11.53 mequiv Na⁺/kg/5h) but this did not translate linearly to the 7-iodo compound 13gg, which was substantially less active, indicating a steric or lipophilic limit beyond bromine [1]. The 7-chloro compound 13i thus represents a defined reference point within a non-linear halogen SAR series, where activity does not simply scale with halogen size or lipophilicity [1].

halogen SAR diuretic potency benzisoxazole

3-Aryl Substituent Specificity: 2-Fluorophenyl vs. 2-Chlorophenyl and Other Aryl Groups in Cross-Species Diuretic Activity

The 3-aryl substituent was systematically varied while keeping the 7-chloro substituent constant. In mice, the 3-(2-fluorophenyl) compound 13i produced 5.3 mequiv Na⁺/kg/5h at 4 mg/kg, while the 3-(2-chlorophenyl) analogue 13h produced only 0.75 mequiv Na⁺/kg/5h at 4 mg/kg—a 7.1-fold difference [1]. In conscious water-loaded dogs at 20 mg/kg p.o., this species-dependent divergence was even more pronounced: 13i achieved a peak sodium excretion of 727.0 μequiv Na⁺/kg/h at 3 hours post-dose, whereas the 3-(2-chlorophenyl) compound 13h showed minimal Na⁺ excretion, and the 3-(2,3-difluorophenyl) compound 13o also had minimal activity despite good mouse activity [1]. The ethyl ester prodrug 12i of the target compound was only weakly active (39.1 μequiv Na⁺/kg/h at 3h), confirming that the free carboxylic acid is essential [1]. This demonstrates that the 2-fluorophenyl group is not merely a preferred substituent but a requirement for retaining activity across species [1].

aryl substitution cross-species pharmacology diuretic

Time Course and Duration of Action vs. Furosemide: Delayed Onset, Prolonged Duration, and Greater Cumulative Na⁺ Excretion in Dogs

At an oral dose of 5 mg/kg in conscious water-loaded dogs, the time course of sodium excretion for compound 13i was compared directly with furosemide (5 mg/kg) and tienilic acid (20 mg/kg). Furosemide produced a peak Na⁺ excretion of 1311.5 μequiv/kg/h at 2 hours post-dose, with activity declining to 40.4 μequiv/kg/h by hour 5. In contrast, 13i showed a peak of 727.0 μequiv/kg/h at 3 hours post-dose, with sustained excretion of 241.7 μequiv/kg/h at hour 5 and 146.2 μequiv/kg/h at hour 6—representing a later onset but substantially longer duration of action [1]. The total cumulative Na⁺ excretion over 7 hours was 431.8 mequiv for 13i versus approximately 140.6 mequiv for vehicle control, indicating effective diuresis [1]. Compound 13i and 13q were nearly equipotent in the dog, while the 7-bromo derivative 13ff surpassed furosemide's hourly peak excretion at the same 5 mg/kg dose [1].

pharmacodynamics furosemide comparison diuretic duration

Acute Uricosuric Activity in Non-Human Primates: Dual Diuretic-Uricosuric Profile Differentiating from Loop Diuretics

Compounds 13i, 13q, and 13ff were evaluated for diuretic and uricosuric activity following intravenous administration in unconscious chimpanzees and chronic oral dosing in normal chimpanzees. All three compounds produced a good acute diuretic response accompanied by moderate to strong uricosuria [1]. The 7-bromo derivative 13ff (HP 522) received the most extensive characterization, with chronic oral dosing (10-day experiment) producing a modest fall in blood uric acid levels that was maintained throughout the dosing period and remained lower than control values for several days after drug cessation [1]. The authors explicitly noted the therapeutic desirability of moderate rather than potent uricosuria, as powerful uricosurics carry risk of acute crystalluria [1]. While 13i's specific chronic uricosuric data were not reported separately from 13ff, the compound belongs to the subset of the series demonstrating dual diuretic-uricosuric activity—a profile that distinguishes these benzisoxazole oxyacetic acids from loop diuretics like furosemide, which cause uric acid retention [1].

uricosuric chimpanzee model diuretic

Optimal Research and Industrial Application Scenarios for ((7-Chloro-3-(2-fluorophenyl)-1,2-benzisoxazol-6-yl)oxy)acetic acid (CAS 72498-57-8)


Renal Physiology Studies Requiring Sustained Diuresis with Delayed Onset and Prolonged Duration

Researchers designing renal clearance experiments or diuretic time-course studies in dogs can leverage compound 13i's pharmacodynamic profile, which provides peak natriuresis at 3 hours post-dose (727.0 μequiv Na⁺/kg/h) with significant activity persisting through hour 6 (146.2 μequiv/kg/h), in contrast to furosemide, which peaks earlier (2h, 1311.5 μequiv/kg/h) but declines rapidly to near-baseline by hour 5 (40.4 μequiv/kg/h) [1]. This differentiated time course makes 13i suitable for protocols requiring extended observation windows or evaluation of sustained diuretic mechanisms [1].

Urate Transport and Uricosuric Mechanism Studies Requiring a Dual Diuretic-Uricosuric Tool Compound

The demonstrated dual diuretic-uricosuric activity of the 3-(2-fluorophenyl)-7-halo benzisoxazole series in chimpanzees [1] establishes 13i as a relevant tool compound for investigating renal urate handling mechanisms. Unlike loop diuretics that cause uric acid retention, 13i promotes urate excretion while maintaining diuretic efficacy, making it valuable for ex vivo renal transporter assays, urate flux studies in polarised cell models, or in vivo uricosuric screening protocols where a reference benzisoxazole scaffold is required [1].

Heterocyclic Scaffold Benchmarking in Benzisoxazole-Focused Medicinal Chemistry Programs

The quantitative demonstration that the benzisoxazole oxygen atom is superior to sulfur (3.8-fold), nitrogen (up to 12.7-fold for N-CH₃), and sulfur dioxide (1.9-fold) in the 1-position for maintaining oral diuretic activity in mice [2] makes compound 13i (1b) an essential positive control and scaffold benchmark. Medicinal chemistry teams exploring fused heterocyclic diuretics or bioisostere replacement strategies can use 13i as the reference standard against which new analogues are quantitatively compared, ensuring that scaffold modifications do not inadvertently compromise the core pharmacophore [2].

Structure-Activity Relationship Reference Standard for 7-Position Halogen Optimization Studies

Given the non-linear SAR at the 7-position—where 7-Cl (13i: 5.3 mequiv Na⁺/kg/5h at 4 mg/kg), 7-Br (13ff: 11.53 at 64 mg/kg), 7-I (13gg: 0.57 at 64 mg/kg), and 7-CH₃ (13ee: 1.86 at 8 mg/kg) produce quantitatively distinct activity profiles [1]—compound 13i serves as the defined midpoint reference for any halogen scanning or steric parameter calibration study within the benzisoxazole oxyacetic acid series. Its procurement as an authenticated reference standard enables reproducible cross-study comparisons of novel 7-substituted analogues [1].

Quote Request

Request a Quote for ((7-Chloro-3-(2-fluorophenyl)-1,2-benzisoxazol-6-yl)oxy)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.